(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
Overview
Description
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is an organometallic compound with the molecular formula C28H30N2O6Pd2S2. This compound is a palladium-based dimer, where two monomer units are connected through palladium centers. It is typically used as a catalyst in various organic synthesis reactions due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a palladium catalyst , suggesting that its targets are likely to be specific organic compounds in chemical reactions.
Mode of Action
The compound acts as a catalyst in organic synthesis reactions . It is involved in C-C bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions in organic synthesis . By acting as a catalyst, it speeds up reactions without being consumed, enabling the efficient production of desired products.
Action Environment
The compound is sensitive to air , indicating that its stability and efficacy could be influenced by exposure to oxygen. It is also soluble in water, organic solvents, and some common acids and bases , suggesting that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer acts as a catalyst in numerous biochemical reactions, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. It interacts with enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing reaction rates. The compound’s palladium center coordinates with substrates, stabilizing transition states and lowering activation energies . This interaction is crucial in processes such as aminocarbonylation and cross-coupling reactions, where the compound’s catalytic efficiency is highly valued .
Cellular Effects
In cellular environments, (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes, by modulating phosphorylation events. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth and differentiation . The compound’s ability to interact with cellular proteins and enzymes makes it a potent agent in biochemical research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer involves its binding to specific biomolecules, including enzymes and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit metalloproteinases by coordinating with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
Over time, the effects of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer in laboratory settings can vary. The compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its catalytic activity can diminish over time due to gradual decomposition . Its initial impact on cellular functions remains significant, making it a valuable tool in short-term biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer are dose-dependent. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is involved in various metabolic pathways, primarily those related to its catalytic functions. It interacts with enzymes such as cytochrome P450 oxidases, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells, making the compound a useful probe in metabolic studies.
Transport and Distribution
Within cells and tissues, (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its catalytic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity and efficiency in biochemical reactions.
Preparation Methods
The synthesis of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonate with a palladium precursor. The reaction is typically carried out in the presence of phosphines at room temperature in dichloromethane, resulting in the formation of N-substituted precatalysts . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution Reactions: It is commonly used in substitution reactions, particularly in C-C and C-N cross-coupling reactions.
Addition Reactions: The compound can also be involved in addition reactions, such as aminocarbonylation of (hetero)aryl bromides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or amines .
Scientific Research Applications
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer has a wide range of scientific research applications:
Comparison with Similar Compounds
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is unique due to its specific structure and catalytic properties. Similar compounds include:
(2’-Amino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer: This compound has a similar structure but with an amino group instead of a methylamino group.
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%: This is a high-purity version of the compound, often used in research and industrial applications.
The uniqueness of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer lies in its specific catalytic activity and stability, making it a valuable tool in various chemical processes .
Properties
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHFGLGMQFRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6Pd2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1581285-85-9 | |
Record name | (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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